![molecular formula C14H13ClN2O3S B4894181 N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family and possesses a unique chemical structure that allows it to interact with various biological targets.
Mecanismo De Acción
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body. One of its primary targets is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide binds to CAIX and inhibits its activity, leading to the suppression of cancer cell growth. In addition, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to modulate the activity of various ion channels and transporters, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In cancer cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In immune cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In neuronal cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to enhance cell survival and reduce oxidative stress, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in aqueous solutions. However, one of the limitations of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide is its relatively low potency compared to other drugs targeting similar molecular targets. This may limit its efficacy in certain experimental settings and may require higher concentrations or longer treatment durations.
Direcciones Futuras
There are several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research, including its potential use in combination therapy with other anticancer drugs or immunomodulators. Furthermore, the development of more potent analogs of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide may enhance its therapeutic efficacy and reduce its limitations. Finally, the investigation of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide's effects on other molecular targets may reveal additional therapeutic applications for this compound.
Conclusion
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method has been optimized to produce high yields of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide with minimal impurities, making it suitable for large-scale production. N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body, including CAIX, ion channels, and transporters. Its biochemical and physiological effects have been extensively studied, and its advantages and limitations for laboratory experiments have been identified. Finally, several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research have been proposed, highlighting its potential for further therapeutic development.
Métodos De Síntesis
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 3-aminosulfonyl-4-methylphenylamine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain a pure form of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide. This synthesis method has been optimized to produce high yields of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide with minimal impurities, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide by reducing the production of pro-inflammatory cytokines. Furthermore, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-6-7-10(8-13(9)21(16,19)20)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYJKGOKDZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
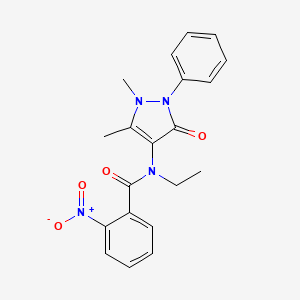
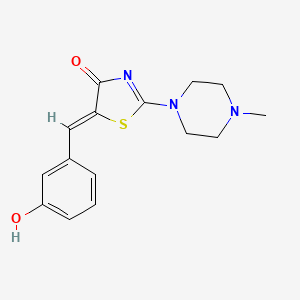
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
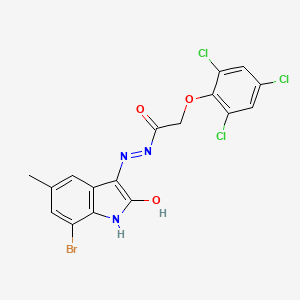
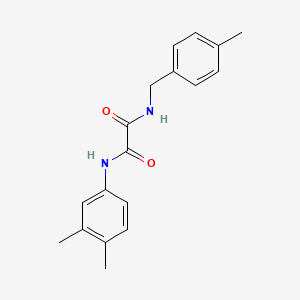
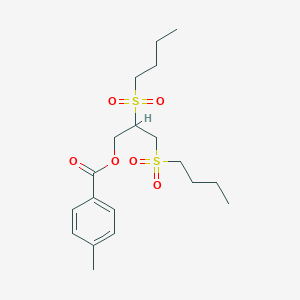
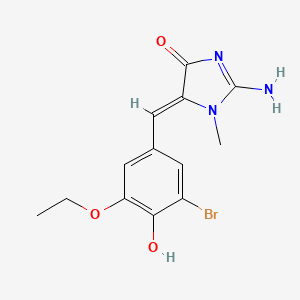

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
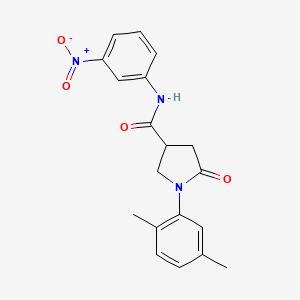
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)